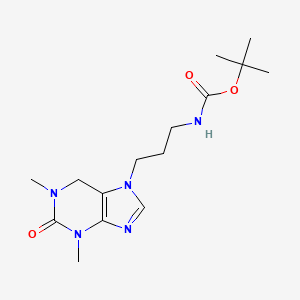
Tert-butyl (3-(1,3-dimethyl-2-oxo-2,3-dihydro-1H-purin-7(6H)-YL)propyl)carbamate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Tert-butyl (3-(1,3-dimethyl-2-oxo-2,3-dihydro-1H-purin-7(6H)-YL)propyl)carbamate is a synthetic organic compound It is characterized by the presence of a tert-butyl group, a carbamate group, and a purine derivative
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of Tert-butyl (3-(1,3-dimethyl-2-oxo-2,3-dihydro-1H-purin-7(6H)-YL)propyl)carbamate typically involves multiple steps:
Formation of the Purine Derivative: The purine derivative can be synthesized through various methods, including the condensation of appropriate amines and aldehydes.
Attachment of the Propyl Chain: The propyl chain is introduced through alkylation reactions, often using halogenated propyl compounds.
Formation of the Carbamate Group: The final step involves the reaction of the intermediate with tert-butyl chloroformate under basic conditions to form the carbamate group.
Industrial Production Methods
Industrial production methods for such compounds often involve optimizing the reaction conditions to maximize yield and purity. This includes controlling temperature, pressure, and the use of catalysts.
Análisis De Reacciones Químicas
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the purine ring.
Reduction: Reduction reactions can modify the functional groups attached to the purine ring.
Substitution: Nucleophilic substitution reactions can occur at various positions on the purine ring and the propyl chain.
Common Reagents and Conditions
Oxidizing Agents: Potassium permanganate, hydrogen peroxide.
Reducing Agents: Sodium borohydride, lithium aluminum hydride.
Nucleophiles: Halides, amines, thiols.
Major Products
The major products of these reactions depend on the specific conditions and reagents used. For example, oxidation might yield hydroxylated derivatives, while substitution reactions can introduce various functional groups.
Aplicaciones Científicas De Investigación
Chemistry: Used as a building block for more complex molecules.
Biology: Studied for its interactions with biological macromolecules.
Industry: Used in the synthesis of specialty chemicals and materials.
Mecanismo De Acción
The mechanism of action of Tert-butyl (3-(1,3-dimethyl-2-oxo-2,3-dihydro-1H-purin-7(6H)-YL)propyl)carbamate involves its interaction with specific molecular targets. These targets could include enzymes, receptors, or nucleic acids. The compound may exert its effects by binding to these targets and modulating their activity, leading to changes in cellular processes.
Comparación Con Compuestos Similares
Similar Compounds
Tert-butyl (3-(1,3-dimethyl-2-oxo-2,3-dihydro-1H-purin-6-yl)propyl)carbamate: A closely related compound with a slight structural difference.
Tert-butyl (3-(1,3-dimethyl-2-oxo-2,3-dihydro-1H-purin-8-yl)propyl)carbamate: Another similar compound with a different substitution pattern on the purine ring.
Uniqueness
The uniqueness of Tert-butyl (3-(1,3-dimethyl-2-oxo-2,3-dihydro-1H-purin-7(6H)-YL)propyl)carbamate lies in its specific substitution pattern and the presence of the tert-butyl carbamate group, which can influence its chemical reactivity and biological activity.
Propiedades
Fórmula molecular |
C15H25N5O3 |
|---|---|
Peso molecular |
323.39 g/mol |
Nombre IUPAC |
tert-butyl N-[3-(1,3-dimethyl-2-oxo-6H-purin-7-yl)propyl]carbamate |
InChI |
InChI=1S/C15H25N5O3/c1-15(2,3)23-13(21)16-7-6-8-20-10-17-12-11(20)9-18(4)14(22)19(12)5/h10H,6-9H2,1-5H3,(H,16,21) |
Clave InChI |
YEYWXLVVNNTEEG-UHFFFAOYSA-N |
SMILES canónico |
CC(C)(C)OC(=O)NCCCN1C=NC2=C1CN(C(=O)N2C)C |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![(3S)-7-(Difluoromethyl)-2,3-dihydrobenzo[B]furan-3-ylamine](/img/structure/B13053188.png)
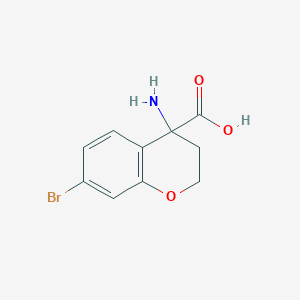


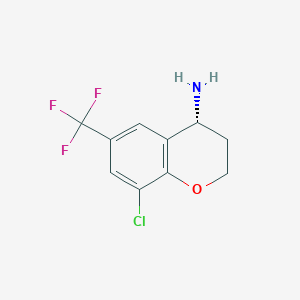
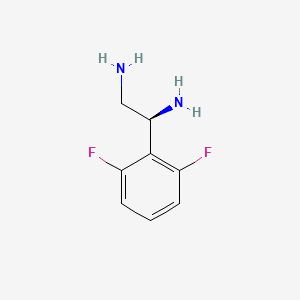
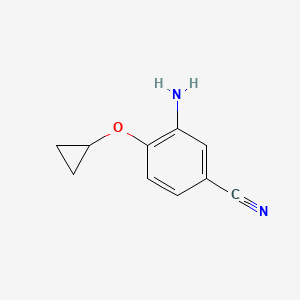

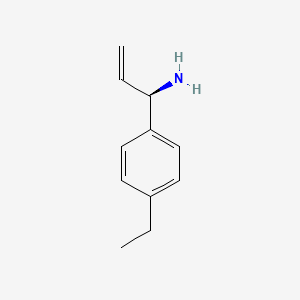
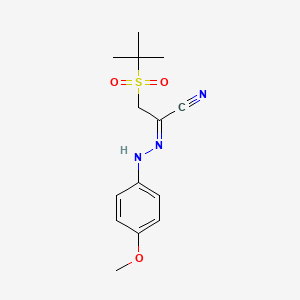
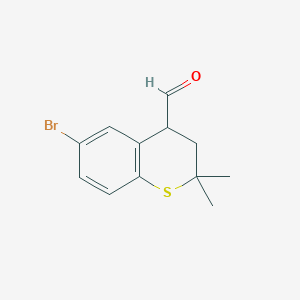
![1-Amino-1-[2-(propan-2-YL)phenyl]propan-2-OL](/img/structure/B13053239.png)

![N-(3-((2R,3R,4S,5R)-3,4-Dihydroxy-5-(hydroxymethyl)tetrahydrothiophen-2-YL)-7-oxo-6,7-dihydro-3H-[1,2,3]triazolo[4,5-D]pyrimidin-5-YL)isobutyramide](/img/structure/B13053250.png)
